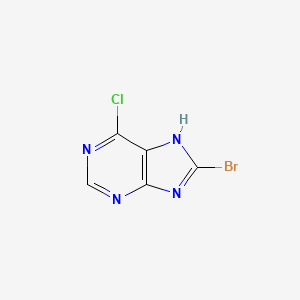

8-bromo-6-chloro-9H-purine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-6-chloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN4/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMGUMAFDFJHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647983 | |

| Record name | 8-Bromo-6-chloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914220-07-8 | |

| Record name | 8-Bromo-6-chloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-bromo-6-chloro-9H-purine: A Cornerstone Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 8-bromo-6-chloro-9H-purine. As a di-halogenated purine derivative, this compound serves as a pivotal building block in the synthesis of a diverse array of biologically active molecules. The differential reactivity of the chlorine atom at the C6 position and the bromine atom at the C8 position is the cornerstone of its synthetic utility, enabling controlled, stepwise modifications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this versatile intermediate.

Introduction: The Significance of the Purine Scaffold

The purine scaffold, a fusion of pyrimidine and imidazole rings, is a privileged structure in medicinal chemistry and organic synthesis due to its profound biological importance and versatile chemical nature.[1] Purines are fundamental to life itself, forming the building blocks of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) in the form of adenine and guanine.[1] Beyond their role in genetics, purine derivatives are integral to cellular energy currency (ATP, GTP) and signaling pathways (cAMP).[1] The strategic modification of the purine core has led to the development of numerous therapeutic agents. The introduction of halogen atoms, such as in this compound, significantly influences the compound's chemical reactivity and biological activity by altering its size, shape, and electronic distribution, making it a valuable intermediate for synthesizing novel drug candidates.[1]

Physicochemical Properties and Structural Elucidation

This compound is a synthetic purine derivative characterized by the presence of a bromine atom at the 8-position and a chlorine atom at the 6-position of the purine ring.[1]

Core Chemical Attributes

| Property | Value | Source |

| CAS Number | 914220-07-8 | [1][2][3] |

| Molecular Formula | C₅H₂BrClN₄ | [2][3] |

| Molecular Weight | 233.45 g/mol | [1] |

| Appearance | Off-white to light yellow solid | - |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO. | - |

Structural Confirmation: Spectroscopic Analysis

The structural integrity of this compound is typically confirmed through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals. A singlet in the downfield region (typically between δ 8.0 and 9.0 ppm) corresponds to the proton at the C2 position, which is deshielded by the adjacent nitrogen atoms.[1] Another broad signal would correspond to the N9-H proton of the purine ring.

-

¹³C NMR: The carbon spectrum will display signals corresponding to the five carbon atoms of the purine ring. The chemical shifts will be influenced by the electronegative halogen and nitrogen atoms.

The IR spectrum provides a unique fingerprint based on the vibrational frequencies of the chemical bonds. Key characteristic absorption bands for the purine ring structure include C=N and C=C stretching vibrations, typically observed in the 1650-1450 cm⁻¹ region.[1] The N-H stretching vibration of the imidazole proton is expected to appear as a broad band in the 3200-2800 cm⁻¹ range.[1]

Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The presence of both chlorine and bromine atoms results in a characteristic isotopic pattern for the molecular ion peak [M+H]⁺ at m/z 233/235/237, which is a key diagnostic feature.[1]

Synthesis of this compound: A Step-by-Step Protocol

The primary synthetic route to this compound involves the direct bromination of a suitable purine precursor, most commonly 6-chloropurine.[1] This method is favored for its operational simplicity and the commercial availability of the starting material.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

6-Chloropurine

-

Bromine

-

Deionized Water

-

Sodium thiosulfate solution (aqueous)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, suspend 6-chloropurine (1.0 eq) in deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension in an ice bath.

-

Bromination: While stirring vigorously, add bromine (1.1 - 1.5 eq) dropwise to the suspension. The reaction is typically exothermic, so maintain the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After completion of the reaction, quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.

-

Isolation: The solid product is collected by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold deionized water and then with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material and impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if necessary.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Chemical Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the differential reactivity of its two halogen substituents. This allows for selective and sequential functionalization of the purine core.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The C6 position of the purine ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[1] The chlorine atom at this position is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is a cornerstone of purine chemistry, enabling the introduction of a wide array of substituents.[1] Importantly, these reactions can often be performed selectively, leaving the C8-bromo group intact for subsequent modifications.

Caption: Nucleophilic substitution at the C6 position.

Transition-Metal-Catalyzed Cross-Coupling at the C8 Position

The C8 position, bearing the bromine atom, is more amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of 8-substituted purine derivatives. The development of direct C-H activation methodologies has further expanded the toolkit for modifying the C8 position.[4][5]

Caption: Cross-coupling reaction at the C8 position.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available data for similar compounds, this compound is expected to have the following hazards:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.

Recommended Precautions

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Handle in a well-ventilated place.[6] Wear suitable protective clothing, including gloves and safety glasses.[6] Avoid the formation of dust and aerosols.[6] Store the container tightly closed in a dry, cool, and well-ventilated place.[6]

Conclusion

This compound stands as a testament to the power of strategic halogenation in creating versatile synthetic intermediates. Its well-defined and differential reactivity at the C6 and C8 positions provides a robust platform for the synthesis of complex purine derivatives with potential therapeutic applications. This guide has provided a detailed overview of its chemical properties, a practical synthetic protocol, and essential safety information to empower researchers in their pursuit of novel drug discovery and development.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

-

Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2015). Molecules, 20(3), 4816-4842. [Link]

-

Modification of purine and pyrimidine nucleosides by direct C-H bond activation. (2015). PubMed. Retrieved from [Link]

-

Transition metal catalyzed cross-coupling approaches towards the synthesis of base-modified nucleosides. (n.d.). ResearchGate. Retrieved from [Link]

-

Véliz, E. A., & Beal, P. A. (2001). 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis. The Journal of Organic Chemistry, 66(25), 8592–8598. [Link]

- Synthesis and evaluation of the substrate activity of C-6 substituted purine ribosides with E. coli purine nucleoside phosphorylase: palladium mediated cross-coupling of organozinc halides with 6-chloropurine nucleosides. (1998). Journal of Medicinal Chemistry, 41(23), 4559-4568.

-

The reactivity of substituted purines in strongly basic medium the occurrence of geometrical isomerism in the anions of aromatic. (n.d.). WUR eDepot. Retrieved from [Link]

-

Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. (2021). Organic Letters, 23(6), 2236–2240. [Link]

- The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2014). Molecules, 19(8), 12699-12717.

-

8-bromo-6-chloro-9-(oxan-2-yl)-9H-purine, min 97%, 1 gram. (n.d.). Retrieved from [Link]

-

Synthesis of 8-bromopurines 4. (n.d.). ResearchGate. Retrieved from [Link]

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (2022). Molecules, 27(19), 6524. [Link]

-

A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). Retrieved from [Link]

-

This compound-914220-07-8. (n.d.). Thoreauchem. Retrieved from [Link]

-

material safety data sheet. (2016). Capot Chemical. Retrieved from [Link]

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2020). Molecules, 25(21), 5174. [Link]

-

Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). (n.d.). BYU ScholarsArchive. Retrieved from [Link]

- Synthesis, Characterisation of Some Novel Purine Derivatives. (2014). Journal of Chemical and Pharmaceutical Sciences, 7(3), 224-228.

-

Direct Regioselective C-H Cyanation of Purines. (2023). Molecules, 28(2), 834. [Link]

-

Synthesis and biochemical properties of 8-amino-6-fluoro-9-.beta.-D-ribofuranosyl-9H-purine. (1986). Journal of Medicinal Chemistry, 29(10), 2074–2076. [Link]

-

9H-Purine. (n.d.). NIST WebBook. Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Mass spectrometric analysis of purine de novo biosynthesis intermediates. (2018). PLoS ONE, 13(12), e0208947. [Link]

-

Infrared Absorption Spectra of a Series of 2, 6-diamino and 2-amino-6hydroxy-8-choroalkyl Purines. (n.d.). Pertanika UPM. Retrieved from [Link]

-

Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis. (2013). Journal of Biological Chemistry, 288(48), 34849–34857. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 914220-07-8 | this compound - AiFChem [aifchem.com]

- 3. This compound-914220-07-8 - Thoreauchem [thoreauchem.com]

- 4. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modification of purine and pyrimidine nucleosides by direct C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

An In-Depth Technical Guide to 8-bromo-6-chloro-9H-purine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Privileged Purine Scaffold and a Key Intermediate

In the landscape of medicinal chemistry, certain molecular frameworks consistently yield biologically active compounds across a range of therapeutic targets. The purine ring system, a fusion of pyrimidine and imidazole rings, stands out as one of the most prominent "privileged scaffolds".[1][2] Nature itself has selected this heterocycle for fundamental roles in DNA, RNA, and cellular energy transfer. This inherent biological relevance has made purine-based molecules a fertile ground for the development of new drugs targeting conditions from cancer to viral infections.[1][3]

This guide focuses on a particularly valuable synthetic intermediate: 8-bromo-6-chloro-9H-purine . The strategic di-halogenation of the purine core imparts a unique and highly exploitable reactivity profile. The chlorine atom at the 6-position and the bromine atom at the 8-position serve as versatile chemical handles, acting as excellent leaving groups.[1] Critically, the C6 position is markedly more electrophilic and thus more reactive towards nucleophiles than the C8 position. This inherent regioselectivity is the cornerstone of its utility, enabling chemists to perform sequential, site-selective modifications to build complex, multi-substituted purine derivatives. Understanding the synthesis and reactivity of this compound is therefore essential for researchers and drug development professionals aiming to leverage the full potential of the purine scaffold.

Physicochemical Properties and Chemical Identification

A precise understanding of a compound's identity is the foundation of reproducible science. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 914220-07-8 | [1] |

| Molecular Formula | C₅H₂BrClN₄ | [4][5] |

| Molecular Weight | 233.46 g/mol | [4] |

| InChI Key | CNMGUMAFDFJHRV-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | C1=NC2=C(N1)C(=NC=N2)Cl | [4] |

The electronic character of the molecule is dominated by the two halogen substituents. Both chlorine and bromine are electron-withdrawing via induction, which significantly increases the electrophilicity of the purine ring carbons to which they are attached, making them susceptible to nucleophilic attack.

Established Synthetic Routes

The synthesis of this compound can be reliably achieved through established halogenation protocols. The choice of method often depends on the scale of the reaction and the availability of starting materials.

Method 1: Direct Electrophilic Bromination of 6-Chloropurine

This is the most straightforward and commonly employed method, valued for its operational simplicity.[1] The reaction proceeds via electrophilic aromatic substitution, where the electron-rich C8 position of the 6-chloropurine precursor attacks bromine.

Caption: Workflow for the synthesis of this compound via direct bromination.

-

Preparation: In a well-ventilated fume hood, suspend 6-chloropurine (1.0 eq) in an aqueous medium.

-

Reagent Addition: Slowly add liquid bromine (approx. 1.1 eq) to the suspension with vigorous stirring. The causality here is crucial: slow addition prevents a rapid, uncontrolled exotherm and minimizes side-product formation.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, quench any unreacted bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange/brown color disappears.

-

Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude product.

-

Purification: If necessary, recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Method 2: Lithiation-Halogenation Protocol

For substrates that may be sensitive to the acidic conditions or strong oxidizing nature of direct bromination, a metallation-based approach offers a powerful alternative.[1] This method relies on the kinetic acidity of the C8-proton, which can be selectively removed by a strong, non-nucleophilic base.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Purine - Wikipedia [en.wikipedia.org]

- 3. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 914220-07-8 | this compound - AiFChem [aifchem.com]

- 5. This compound-914220-07-8 - Thoreauchem [thoreauchem.com]

An In-depth Technical Guide to 8-bromo-6-chloro-9H-purine (CAS Number: 914220-07-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-bromo-6-chloro-9H-purine, a dihalogenated purine derivative identified by CAS number 914220-07-8. While initial database inquiries can be ambiguous, this document clarifies the identity of this compound and focuses on its core properties, synthesis, and significant applications in medicinal chemistry and organic synthesis. As a versatile synthetic building block, the strategic placement of chloro and bromo substituents on the purine core offers differential reactivity, making it a valuable intermediate for the development of novel bioactive molecules. This guide will delve into its physicochemical characteristics, established synthetic routes, and its reactivity in key chemical transformations, providing researchers with the foundational knowledge required for its effective utilization in drug discovery and development.

Introduction: The Significance of Halogenated Purines

The purine scaffold, a fusion of pyrimidine and imidazole rings, is a privileged structure in medicinal chemistry due to its central role in the architecture of life.[1] As the core of the nucleobases adenine and guanine, purines are fundamental to the storage and transmission of genetic information in DNA and RNA.[1] Beyond genetics, purine derivatives like adenosine triphosphate (ATP) are the primary energy currency of the cell, while molecules such as cyclic adenosine monophosphate (cAMP) act as critical second messengers in signaling pathways.[1]

The introduction of halogen atoms onto the purine ring system is a well-established strategy in drug design to modulate the parent molecule's physicochemical properties and biological activity. Halogenation can alter a compound's size, lipophilicity, and electronic distribution, thereby influencing its membrane permeability, metabolic stability, and binding affinity for biological targets.[1] This approach has led to the development of successful therapeutics, including the chlorinated purine nucleoside Cladribine, used in the treatment of certain leukemias.[1]

This compound (CAS 914220-07-8) is a key synthetic intermediate within this class of compounds. Its dihalogenated nature provides two distinct reactive sites, allowing for sequential and regioselective chemical modifications. This differential reactivity is the cornerstone of its utility, enabling the synthesis of diverse libraries of substituted purines for screening and optimization in drug discovery programs.[1]

Core Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in experimental design. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 914220-07-8 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 8-bromo-6-chloro-7H-purine | |

| Molecular Formula | C₅H₂BrClN₄ | [1] |

| Molecular Weight | 233.45 g/mol | [1] |

| Appearance | Solid (Typical for purine derivatives) | |

| Melting Point | >300 °C (Often reported for similar deprotected purine analogs) | [1] |

| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide (typical for this class of compounds). | [2] |

| Storage Conditions | Store in a dry, cool, and well-ventilated place in a tightly sealed container. Recommended storage at 2-8°C. | [3] |

| InChI Key | CNMGUMAFDFJHRV-UHFFFAOYSA-N | [1] |

Synthesis and Chemical Reactivity

Established Synthetic Routes

The most common and direct method for the synthesis of this compound is the electrophilic bromination of its precursor, 6-chloropurine.[1] This reaction leverages the electron-rich nature of the purine C8 position.

Caption: Synthesis of this compound via direct bromination.

Experimental Protocol: Synthesis of this compound (Adapted General Procedure)

-

Dissolution: Dissolve 6-chloropurine (1.0 equivalent) in a suitable aqueous medium. The choice of solvent may require optimization, but buffered aqueous solutions or mixtures with co-solvents like acetic acid are common.

-

Reagent Addition: Slowly add a solution of elemental bromine (Br₂) (approximately 1.0-1.2 equivalents) to the stirred solution of 6-chloropurine at room temperature. The reaction should be performed in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench any excess bromine with a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, until the characteristic orange color of bromine disappears.

-

Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and then a non-polar solvent like hexane to remove impurities.

-

Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Differential Reactivity: A Chemist's Toolbox

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization of the purine core.

-

C6-Position (Chloro group): The C6 position is the most electrophilic site on the dihalogenated purine ring. Consequently, the chlorine atom is highly susceptible to nucleophilic aromatic substitution (SNAr) . This allows for the facile introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles, such as amines, alkoxides, and thiolates, while leaving the C8-bromo group intact.[1]

-

C8-Position (Bromo group): The C8 position is less reactive towards SNAr but is ideally suited for transition-metal-catalyzed cross-coupling reactions .[1] The carbon-bromine bond readily undergoes oxidative addition to palladium(0) catalysts, enabling reactions like the Suzuki-Miyaura coupling with boronic acids to form new carbon-carbon bonds.[4][5]

Sources

Introduction to a Versatile Synthetic Building Block

An In-Depth Technical Guide to 8-bromo-6-chloro-9H-purine: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of this compound, a key intermediate in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in drug development who are interested in the strategic use of halogenated purine scaffolds.

This compound is a di-halogenated purine derivative that serves as a versatile building block for the synthesis of a wide array of more complex molecules. The strategic placement of a bromine atom at the 8-position and a chlorine atom at the 6-position significantly influences its chemical reactivity and provides multiple handles for synthetic modification. This di-halogenation is crucial for its utility in constructing libraries of compounds for screening in drug discovery programs. The purine scaffold itself is a foundational structure in numerous biologically active molecules, and derivatives like this one are instrumental in developing novel therapeutic agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 233.45 g/mol | [1] |

| Molecular Formula | C₅H₂BrClN₄ | [2][3][4] |

| CAS Number | 914220-07-8 | [1][2][3][5] |

| Physical State | Solid | [6] |

| Storage Temperature | 2-8°C or Room Temperature | [2][5][7] |

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through the direct halogenation of a suitable purine precursor.[1] The introduction of the bromine and chlorine atoms is a strategic process that sets the stage for subsequent chemical modifications.

The reactivity of this compound is dominated by the nature of its halogen substituents. The chlorine atom at the C6 position is particularly susceptible to nucleophilic aromatic substitution (SNAr).[1] This high reactivity is a cornerstone of its utility, allowing for the facile introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to generate diverse molecular scaffolds. The bromine atom at the C8 position is less reactive towards nucleophilic substitution but can participate in other transformations, such as cross-coupling reactions, providing a secondary site for molecular elaboration.

Figure 1: Chemical structure of this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a generalized, step-by-step protocol for a typical nucleophilic aromatic substitution reaction using this compound as the starting material. This protocol is illustrative and may require optimization for specific substrates and nucleophiles.

Objective: To synthesize an N-substituted-8-bromo-9H-purin-6-amine derivative.

Materials:

-

This compound

-

Desired primary or secondary amine

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and stirring apparatus

-

Thin-layer chromatography (TLC) plate and developing chamber

-

Purification system (e.g., column chromatography or preparative HPLC)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Reagents: Add the amine nucleophile (1.1 to 1.5 equivalents) to the stirred solution. Subsequently, add the tertiary amine base (2 to 3 equivalents) to scavenge the HCl byproduct.

-

Reaction Monitoring: The reaction can be stirred at room temperature or heated depending on the reactivity of the amine. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The crude product can be isolated by quenching the reaction with water and extracting with an appropriate organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified using column chromatography on silica gel or by preparative HPLC to yield the desired N-substituted-8-bromo-9H-purin-6-amine.

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Figure 2: Generalized workflow for the nucleophilic substitution of this compound.

Applications in Research and Drug Development

This compound is a valuable starting material for the synthesis of a variety of biologically active compounds. The purine core is a common motif in kinase inhibitors, and this building block allows for the systematic exploration of the chemical space around this important scaffold. The differential reactivity of the two halogen atoms enables sequential and site-selective modifications, further enhancing its synthetic utility. Its use as a protein degrader building block has also been noted.[7]

Safety and Handling

For research use only. Not for human or veterinary use.[1] As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the material safety data sheet (MSDS) before use. General safety recommendations for related compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.[8][9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a dry, cool place.[2][6]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water.[8] If inhaled, move to fresh air.[9] If swallowed, seek medical attention.[8][11]

References

- Benchchem. (n.d.). This compound.

- Echemi. (n.d.). 8-bromo-6-chloro-9-methyl-9h-purine.

- [No Title]. (n.d.).

- BLD Pharm. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound.

- Thoreauchem. (n.d.). This compound-914220-07-8.

- AiFChem. (n.d.). This compound.

- ChemicalBook. (n.d.). 8-BROMO-6-CHLORO-9-METHYL-9H-PURINE.

- CymitQuimica. (n.d.). 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine.

- PubChem. (n.d.). 8-Bromo-9H-purin-6-amine.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- ECHEMI. (n.d.). 8-Bromo-9H-purin-6-amine Formula.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.

- ECHEMI. (n.d.). 6-Bromo-9H-purine SDS, 767-69-1 Safety Data Sheets.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 914220-07-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound-914220-07-8 - Thoreauchem [thoreauchem.com]

- 4. 914220-07-8 | this compound - AiFChem [aifchem.com]

- 5. This compound | 914220-07-8 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. calpaclab.com [calpaclab.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. 8-Bromo-9H-purin-6-amine | C5H4BrN5 | CID 81457 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 8-bromo-6-chloro-9H-purine

A Senior Application Scientist's Field-Proven Perspective on a Cornerstone Reaction for Drug Discovery

Foreword: The Strategic Importance of 8-bromo-6-chloro-9H-purine

In the landscape of modern medicinal chemistry, the purine scaffold is a "privileged structure," forming the core of numerous endogenous molecules and a vast array of therapeutic agents.[1][2] The strategic introduction of halogen atoms onto this scaffold profoundly influences its electronic properties and metabolic stability, and most importantly, provides reactive handles for further chemical diversification. This compound is a quintessential example of such a critical building block. Its di-halogenated structure allows for sequential, site-selective functionalization, making it an invaluable intermediate in the synthesis of compound libraries for drug discovery programs, including the development of potent inhibitors for targets like Hsp90 (Heat shock protein 90).[1][3][4]

This guide provides a comprehensive overview of the synthesis of this compound from the commercially available precursor, 6-chloropurine. We will delve into the mechanistic underpinnings of the reaction, present a field-tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: The Electrophilic Bromination of the Purine Core

The synthesis of this compound is fundamentally an electrophilic aromatic substitution reaction. The purine ring system, while aromatic, exhibits varied reactivity across its carbon atoms due to the influence of the four nitrogen atoms.[5]

Causality of Regioselectivity:

The C8 position of the purine ring is the most susceptible to electrophilic attack. This can be attributed to several factors:

-

Electron Density: The imidazole portion of the purine ring is more electron-rich than the pyrimidine portion, directing electrophiles towards C8.

-

Proton Acidity: The C8 proton is the most acidic proton on the purine core, facilitating its removal during the substitution mechanism.

-

Intermediate Stability: The formation of the sigma complex (Wheland intermediate) is most stabilized when the electrophile adds to the C8 position.

The choice of brominating agent is a critical experimental decision. While elemental bromine (Br₂) is effective, it is highly corrosive, volatile, and requires careful handling. N-Bromosuccinimide (NBS) is a widely adopted alternative, offering a safer and more convenient solid source of electrophilic bromine.[6][7] In the presence of an acid catalyst or in a polar aprotic solvent, NBS generates the bromonium ion (Br+) or a polarized complex that acts as the active electrophile.[6]

Experimental Protocol: A Validated Synthesis Workflow

This section details a robust and scalable protocol for the bromination of 6-chloropurine using N-Bromosuccinimide. This method is preferred for its operational simplicity and enhanced safety profile.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 6-Chloropurine | ≥98% | Sigma-Aldrich | Starting material.[8] |

| N-Bromosuccinimide (NBS) | ≥98% | Acros Organics | Brominating agent.[9] |

| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific | Reaction solvent.[10] |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For work-up and extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | For quenching and neutralization. |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | - | To quench excess bromine. |

| Brine (Saturated NaCl solution) | ACS Grade | - | For washing during extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying the organic phase. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropurine (5.0 g, 32.3 mmol).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to the flask. Stir the mixture at room temperature until the 6-chloropurine is fully dissolved.

-

Addition of Brominating Agent: Carefully add N-Bromosuccinimide (NBS) (6.3 g, 35.5 mmol, 1.1 equivalents) to the solution in portions over 10-15 minutes. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C) for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, pour the reaction mixture into a 1 L beaker containing ice-cold water (400 mL). This will precipitate the crude product.

-

Work-up:

-

Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with cold water (3 x 50 mL) and a small amount of cold ethyl acetate to remove residual DMF and other impurities.

-

-

Purification:

-

The crude product is often of sufficient purity for subsequent steps.

-

If further purification is required, the solid can be recrystallized from an appropriate solvent system, such as ethanol/water.

-

-

Drying and Characterization: Dry the purified white to off-white solid under vacuum at 40-50 °C to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected yield is typically in the range of 85-95%.

Safety Precautions

-

NBS: Is a lachrymator and irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

DMF: Is a skin and respiratory irritant. Avoid inhalation and skin contact.

-

6-Chloropurine: Is a hazardous substance. Consult the Safety Data Sheet (SDS) before use.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Utility in Downstream Drug Development

The true value of this compound lies in its capacity for differential functionalization. The C6-chloro and C8-bromo positions exhibit distinct reactivities, enabling a modular approach to library synthesis.

-

C6 Position: The chlorine atom at the C6 position is highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This allows for the facile introduction of a wide variety of amine, alcohol, and thiol nucleophiles, which is a cornerstone of purine chemistry.[1][11]

-

C8 Position: The bromine atom at the C8 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This enables the introduction of diverse aryl, heteroaryl, or alkynyl substituents.

This orthogonal reactivity allows chemists to first displace the C6-chloride with a desired nucleophile and then perform a cross-coupling reaction at the C8-bromide, or vice versa, providing immense synthetic flexibility and access to novel chemical space.

References

-

Chaudhary, P., & Sharma, P. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Mini-Reviews in Organic Chemistry, 11(3), 328-343. [Link]

-

Leonard, N. J., & Bryant, J. D. (1978). Regioselective electrophilic reactions on substituted purines. Predominant intermediacy of 6- or 8-purinyl carbanions. The Journal of Organic Chemistry, 43(23), 4485-4488. [Link]

-

D'Auria, M. (2005). Electrophilic substitutions and HOMOs in azines and purines. Tetrahedron Letters, 46(37), 6333-6336. [Link]

-

Jacobson, K. A., Kiriasis, L., Barone, S., & Meddesi, E. (1989). Electrophilic Derivatives of Purines as Irreversible Inhibitors of A1 Adenosine Receptors. Journal of Medicinal Chemistry, 32(8), 1873-1879. [Link]

-

D'Auria, M. (2005). Electrophilic substitutions and HOMOs in azines and purines. ElectronicsAndBooks. [Link]

-

ResearchGate. (n.d.). Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,... [Link]

-

Kumar, R., et al. (2015). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Nucleosides, Nucleotides & Nucleic Acids, 34(1), 32-46. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives. [Link]

-

ResearchGate. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. [Link]

-

Salo, H., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(24), 3056-3060. [Link]

-

Kasibhatla, S. R., et al. (2012). Discovery of (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100), a purine-based Hsp90 inhibitor. Journal of Medicinal Chemistry, 55(17), 7436-7450. [Link]

-

Guo, H. M., et al. (2010). Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. The Journal of Organic Chemistry, 75(17), 6016-6018. [Link]

-

Quora. (2017). Why is acetic acid used in the bromination of cholesterol? [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). [Link]

-

Polat, M. F., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecular Diversity, 28(1), 319-331. [Link]

-

The Organic Chemist. (2021). NBS: Radical Bromination. [Link]

-

Kumar, D., et al. (2024). Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. Current Drug Discovery Technologies, 21(1), e100124225501. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100), a purine-based Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jchps.com [jchps.com]

The Strategic Pivot: 8-Bromo-6-Chloro-9H-Purine in Modern Medicinal Chemistry

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Purine Scaffold and the Rise of a Versatile Intermediate

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biomolecules and a multitude of therapeutic agents.[1][] Its derivatives have proven to be invaluable as anticancer, antiviral, and immunosuppressive drugs.[][3] Within this critical class of compounds, 8-bromo-6-chloro-9H-purine has emerged as a pivotal intermediate, a molecular linchpin that allows for the systematic and efficient construction of diverse and highly functionalized purine analogues. This guide will provide an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound in the quest for novel therapeutics. We will delve into the causality behind its synthetic utility and provide practical, field-proven insights for its application in drug discovery.

Physicochemical Properties and Spectroscopic Data

This compound is a synthetic purine derivative characterized by the presence of two halogen atoms: a bromine at the 8-position and a chlorine at the 6-position of the purine ring.[1] This di-halogenation is not a mere molecular decoration; it profoundly influences the compound's chemical reactivity and, consequently, its synthetic potential.[1] The chlorine at the C6 position and the bromine at the C8 position act as excellent leaving groups, rendering the molecule a versatile building block for a wide array of chemical transformations.[1]

| Property | Value | Source |

| CAS Number | 914220-07-8 | [1][4] |

| Molecular Formula | C₅H₂BrClN₄ | [5] |

| Molecular Weight | 233.45 g/mol | [1] |

| Appearance | Off-white to light yellow solid | - |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents | - |

While detailed spectroscopic data can be found in various chemical databases, representative ¹H NMR and ¹³C NMR data are crucial for reaction monitoring and structural confirmation. Researchers utilizing this compound should always acquire and interpret their own analytical data for validation.

The Synthetic Cornerstone: Preparation of this compound

The strategic value of this compound begins with its synthesis. A common and efficient method involves the direct bromination of 6-chloropurine.[1] This approach is favored for its operational simplicity and the commercial availability of the starting material.[1]

Experimental Protocol: Bromination of 6-Chloropurine

Objective: To synthesize this compound from 6-chloropurine.

Materials:

-

6-Chloropurine

-

Bromine

-

Aqueous medium (e.g., water, aqueous acetic acid)

-

Sodium thiosulfate (for quenching)

-

Reaction vessel with stirring capabilities

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolve 6-chloropurine in the chosen aqueous medium in a suitable reaction vessel.

-

Cool the solution in an ice bath to control the reaction temperature.

-

Slowly add bromine to the stirred solution. The reaction is typically exothermic.

-

Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the excess bromine by adding a solution of sodium thiosulfate until the characteristic orange-brown color of bromine disappears.

-

The product, this compound, will often precipitate from the reaction mixture.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

Causality of Experimental Choices:

-

Aqueous Medium: The use of an aqueous medium is often sufficient for this electrophilic aromatic substitution and is environmentally benign.

-

Controlled Temperature: Bromination is an exothermic process. Maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.

-

Quenching: Sodium thiosulfate is a reliable reducing agent that safely neutralizes any unreacted bromine, preventing its release and ensuring a safer workup.

The Art of Selective Functionalization: Leveraging Differential Reactivity

The true synthetic power of this compound lies in the differential reactivity of its C6 and C8 positions. This allows for a stepwise and controlled introduction of various functional groups, a critical strategy in building molecular complexity and exploring structure-activity relationships (SAR).[1]

-

C6 Position: The chlorine atom at the C6 position is highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

-

C8 Position: The bromine atom at the C8 position is more amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1]

This differential reactivity provides a powerful toolkit for medicinal chemists to systematically modify the purine core and fine-tune the pharmacological properties of the resulting molecules.

Caption: Differential reactivity of this compound.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors and Beyond

Derivatives of this compound have shown significant promise in various therapeutic areas, most notably as kinase inhibitors. Numerous studies have demonstrated that 2,6,9-trisubstituted purines are effective inhibitors of a variety of kinases.[1]

Case Study: Synthesis of 6,8,9-Trisubstituted Purine Analogues as Anticancer Agents

A recent study highlighted the synthesis of novel 6,8,9-trisubstituted purine analogues with cytotoxic activity against human cancer cells.[6] The synthetic strategy effectively utilized the differential reactivity of a purine intermediate derived from precursors related to this compound.

General Synthetic Workflow for Trisubstituted Purines

Caption: General workflow for synthesizing trisubstituted purines.

This stepwise approach allows for the creation of a library of compounds with diverse substituents at the C6, C8, and N9 positions, enabling a thorough investigation of SAR and the optimization of biological activity. For example, derivatives of this scaffold have shown potent inhibition of Bcr-Abl tyrosine kinase, implicated in chronic myeloid leukemia, and Bruton's Tyrosine Kinase (BTK).[1]

Future Directions and Emerging Applications

The versatility of this compound continues to be explored in novel areas of medicinal chemistry. Its use as a building block for PROTACs (PROteolysis TArgeting Chimeras) and other targeted protein degraders is an emerging field of interest.[7] The ability to readily introduce linkers and warheads at specific positions on the purine core makes it an attractive scaffold for the design of these next-generation therapeutics.

Conclusion

This compound is far more than a simple halogenated purine; it is a strategic tool in the medicinal chemist's arsenal. Its straightforward synthesis and, more importantly, the orthogonal reactivity of its C6 and C8 positions provide a reliable and efficient platform for the generation of diverse and complex purine derivatives. As the demand for novel and highly specific therapeutics continues to grow, the role of versatile intermediates like this compound in accelerating drug discovery will undoubtedly become even more critical.

References

- Current time information in Pasuruan, ID. (n.d.).

- This compound | 914220-07-8 | Benchchem. (n.d.).

- 914220-07-8|this compound|BLD Pharm. (n.d.).

- Synthesis of 8-bromopurines 4. | Download Table - ResearchGate. (n.d.).

- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing. (2025-02-04).

- Synthesis, Characterisation of Some Novel Purine Derivatives - Journal of Chemical and Pharmaceutical Sciences. (n.d.).

- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - NIH. (n.d.).

- 8-bromo-6-chloro-9-(oxan-2-yl)-9H-purine, min 97%, 1 gram. (n.d.).

- 8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | Matrix Scientific. (n.d.).

- Purine Synthesis for Research - BOC Sciences. (n.d.).

- 8-bromo-6-chloro-9-methyl-9h-purine - PubChemLite. (n.d.).

- (PDF) Biological activities of purine analogues: a review - ResearchGate. (2025-08-06).

Sources

- 1. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 914220-07-8|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 8-bromo-6-chloro-9-methyl-9h-purine (C6H4BrClN4) [pubchemlite.lcsb.uni.lu]

- 6. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

The Strategic Utility of 8-bromo-6-chloro-9H-purine: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Privileged Purine Scaffold and the Rise of a Versatile Building Block

The purine ring system, a fusion of pyrimidine and imidazole rings, stands as a "privileged scaffold" in the realms of medicinal chemistry and organic synthesis. Its profound biological importance is underscored by its presence as a core component of nucleic acids (adenine and guanine), cellular energy currency (ATP), and key signaling molecules.[1] This inherent biological relevance has driven extensive research into purine derivatives as therapeutic agents for a wide array of diseases, including cancer and viral infections.[1][2]

Within the vast landscape of synthetic purine analogues, 8-bromo-6-chloro-9H-purine has emerged as a particularly valuable and versatile building block. Its di-halogenated structure is the key to its utility, offering two distinct and orthogonally reactive sites for sequential functionalization. This allows for the controlled and stepwise introduction of diverse chemical moieties, enabling the construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This technical guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into the causality behind its selective reactivity, provide field-proven experimental protocols for its key transformations, and showcase its application in the synthesis of biologically active molecules.

Core Reactivity: A Tale of Two Positions

The synthetic power of this compound lies in the differential reactivity of the chlorine atom at the C6 position and the bromine atom at the C8 position. This dichotomy in reactivity allows for a strategic and regioselective approach to the synthesis of polysubstituted purine derivatives.

The Electron-Deficient C6 Position: A Hub for Nucleophilic Aromatic Substitution (SNAr)

The C6 position of the purine ring is highly electron-deficient, a consequence of the electron-withdrawing effects of the adjacent nitrogen atoms. This renders the C6-chloro group exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[1] This high reactivity allows for the selective displacement of the chloride with a wide variety of nucleophiles, while the C8-bromo group remains intact.

Common nucleophiles employed in SNAr reactions at the C6 position include:

-

O-Nucleophiles: Alcohols and phenols (in the presence of a base) to form 6-alkoxy and 6-aryloxy purine derivatives.[2]

-

N-Nucleophiles: Primary and secondary amines, anilines, and hydrazines to generate 6-amino, 6-anilino, and 6-hydrazinyl purines.[2]

-

S-Nucleophiles: Thiols and thiophenols to yield 6-thioether purines.

The reaction typically proceeds under mild conditions, often with the addition of a base to deprotonate the nucleophile and facilitate the reaction. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or alcohols being commonly employed.

The C8 Position: Primed for Palladium-Catalyzed Cross-Coupling

In contrast to the C6 position, the C8-bromo group is significantly less reactive towards nucleophilic attack. However, it serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the C8 position of the purine and a variety of organoboron reagents, such as boronic acids or their esters.[3]

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the purine, forming a palladium(II) intermediate.[3][4]

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.[3]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the C-C bond and regenerating the palladium(0) catalyst.[3][4]

This powerful reaction allows for the introduction of aryl, heteroaryl, vinyl, and even alkyl groups at the C8 position, dramatically increasing the molecular diversity accessible from the this compound scaffold.

N9-Alkylation: Modulating Solubility and Biological Activity

The nitrogen atom at the N9 position of the purine ring is the most common site for alkylation, although mixtures with the N7 isomer can sometimes be obtained.[5][6][7] Alkylation at this position is often crucial for modulating the physicochemical properties of the final compound, such as solubility and membrane permeability, and can also play a significant role in its interaction with biological targets.

A variety of methods can be employed for N9-alkylation, typically involving the deprotonation of the purine with a base followed by reaction with an alkyl halide or other electrophile.[8] Regioselectivity can be influenced by the choice of base, solvent, and the structure of the purine itself.[6][7]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers and are based on established methodologies in purine chemistry. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at the C6 Position

This protocol describes a general method for the displacement of the C6-chloro group with an amine nucleophile.

Reaction Scheme:

A general SNAr reaction at the C6 position.

Materials:

| Reagent/Solvent | Typical Molar Equivalents |

| This compound | 1.0 |

| Amine Nucleophile | 1.1 - 2.0 |

| Base (e.g., DIPEA, Et3N) | 1.5 - 3.0 |

| Solvent (e.g., EtOH, n-BuOH, DMF) | - |

Step-by-Step Methodology:

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or n-butanol), add the amine nucleophile (1.1-2.0 eq) and a base such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) (1.5-3.0 eq).

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 6-substituted-8-bromo-9H-purine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C8 Position

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an 8-bromopurine derivative with a boronic acid.

Reaction Scheme:

A general Suzuki-Miyaura coupling at the C8 position.

Materials:

| Reagent/Solvent | Typical Molar Equivalents |

| 6-substituted-8-bromo-9H-purine | 1.0 |

| Boronic Acid | 1.2 - 1.5 |

| Palladium Catalyst (e.g., Pd(PPh3)4) | 0.05 - 0.10 |

| Base (e.g., K2CO3, Cs2CO3) | 2.0 - 3.0 |

| Solvent (e.g., Dioxane/H2O, Toluene) | - |

Step-by-Step Methodology:

-

In a reaction vessel, combine the 6-substituted-8-bromo-9H-purine (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., potassium carbonate, 2.0-3.0 eq).

-

Add the solvent system (e.g., a mixture of dioxane and water, or toluene).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05-0.10 eq) under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Partition the filtrate between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired 6,8-disubstituted purine.

Protocol 3: General Procedure for N9-Alkylation

This protocol provides a general method for the alkylation of the N9 position of a purine derivative.

Reaction Scheme:

A general N9-alkylation reaction.

Materials:

| Reagent/Solvent | Typical Molar Equivalents |

| 6,8-disubstituted-9H-purine | 1.0 |

| Alkylating Agent (e.g., Alkyl Halide) | 1.1 - 1.5 |

| Base (e.g., K2CO3, NaH) | 1.5 - 2.0 |

| Solvent (e.g., DMF, ACN) | - |

Step-by-Step Methodology:

-

To a solution of the 6,8-disubstituted-9H-purine (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride, 1.5-2.0 eq) at room temperature.

-

Stir the mixture for a short period (e.g., 15-30 minutes) to allow for deprotonation.

-

Add the alkylating agent (e.g., an alkyl halide, 1.1-1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the reaction by the addition of water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the N9-alkylated purine.

Applications in Drug Discovery: Building Molecules that Matter

The synthetic versatility of this compound has been leveraged in the development of numerous biologically active compounds, particularly in the field of oncology. The ability to systematically modify the C6, C8, and N9 positions allows for the fine-tuning of a compound's properties to optimize its potency, selectivity, and pharmacokinetic profile.

For instance, the 6-chloropurine moiety itself is a known precursor to the antileukemic drug 6-mercaptopurine.[9][10] Furthermore, various substituted 6-chloropurines have demonstrated potential as antileukemic agents, with their mechanism of action sometimes linked to the depletion of cellular glutathione.

The strategic functionalization of the purine core using this compound as a starting material has led to the discovery of potent inhibitors of various protein kinases, which are key targets in cancer therapy. The ability to introduce diverse aryl and heteroaryl groups at the C8 position via Suzuki-Miyaura coupling has been particularly fruitful in this regard.

Conclusion: A Cornerstone of Modern Purine Synthesis

This compound has firmly established itself as a cornerstone building block in modern organic and medicinal chemistry. Its predictable and orthogonal reactivity at the C6 and C8 positions, coupled with the accessibility of the N9 position for further modification, provides a powerful and strategic platform for the synthesis of complex and diverse purine libraries. As the demand for novel and selective therapeutic agents continues to grow, the importance of versatile and strategically designed building blocks like this compound will only increase, paving the way for future discoveries in drug development.

References

-

Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(30), 6722-6737. Available from: [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. Available from: [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

-

ACS Publications. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 2009 , 11(15), 3426-3429. Available from: [Link]

-

ResearchGate. The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Available from: [Link]

-

PubMed. 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis. The Journal of Organic Chemistry, 2001 , 66(25), 8592-8598. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

PubMed. Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. Nucleosides, Nucleotides & Nucleic Acids, 2005 , 24(5-7), 1043-1046. Available from: [Link]

- Google Patents. 6-chloropurine - US2832781A.

-

ResearchGate. Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. Available from: [Link]

-

PubMed. Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. Molecular Diversity, 2003 , 6(1), 43-53. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. Available from: [Link]

-

NIH. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. The Journal of Organic Chemistry, 2021 , 86(6), 4845-4853. Available from: [Link]

-

ResearchGate. Regioselective alkylation reaction of purines under microwave Irradiation. Available from: [Link]

-

PubMed. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 2001 , 66(22), 7544-7549. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Available from: [Link]

-

NIH. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 2020 , 5(15), 8876-8886. Available from: [Link]

-

WUR eDepot. THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM THE OCCURRENCE OF GEOMETRICAL ISOMERISM IN THE ANIONS OF AROMATIC. Available from: [Link]

-

MDPI. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 2016 , 21(10), 1335. Available from: [Link]

-

ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Available from: [Link]

-

ResearchGate. Synthesis of 6-chloro-8-substituted-9H-purine derivatives. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jchps.com [jchps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. US2832781A - 6-chloropurine - Google Patents [patents.google.com]

The Strategic Application of 8-Bromo-6-Chloro-9H-Purine in Modern Drug Discovery: A Technical Guide

Abstract

The purine scaffold is a cornerstone of medicinal chemistry, owing to its prevalence in essential biomolecules and its proven track record as a "privileged structure" in drug design. Among the vast array of purine-based starting materials, 8-bromo-6-chloro-9H-purine stands out as a uniquely versatile and powerful building block for the synthesis of diverse and potent therapeutic agents. This technical guide provides an in-depth exploration of the strategic applications of this compound in contemporary drug discovery. We will delve into the nuanced reactivity of this dihalogenated purine, detailing the causality behind experimental choices for its selective functionalization. This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively leverage this scaffold in their quest for novel therapeutics, particularly in the realms of oncology and inflammatory diseases.

Introduction: The Privileged Purine Scaffold and the Strategic Advantage of this compound

The purine ring system, a fusion of pyrimidine and imidazole rings, is fundamental to life itself. It forms the basis of the nucleobases adenine and guanine, the energy currency adenosine triphosphate (ATP), and crucial signaling molecules like cyclic adenosine monophosphate (cAMP). This inherent biological relevance makes the purine scaffold a fertile ground for the development of molecules that can interact with a wide array of biological targets with high affinity and specificity.[1] Consequently, numerous purine analogs have been successfully developed as anticancer, antiviral, and immunosuppressive agents.[1]

This compound emerges as a particularly strategic starting material due to its di-halogenated nature. The differential reactivity of the chlorine atom at the C6 position and the bromine atom at the C8 position allows for sequential and regioselective functionalization. This provides a robust platform for generating extensive libraries of substituted purines, a critical aspect of modern drug discovery campaigns. The electron-withdrawing nature of the halogens also modulates the electronic properties of the purine core, influencing its interaction with target proteins.

The Chemical Versatility of this compound: A Tale of Two Halogens

The synthetic utility of this compound lies in the distinct reactivity of its two halogen substituents. The chlorine at the C6 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine at the C8 position is more amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity is the key to its strategic application in building molecular complexity.

Regioselective Nucleophilic Aromatic Substitution at the C6 Position

The C6 position of the purine ring is electron-deficient, making the C6-chloro group an excellent leaving group for SNAr reactions. This allows for the facile introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles.

Causality Behind Experimental Choices:

-

Choice of Nucleophile: Primary and secondary amines are common nucleophiles, leading to the formation of 6-aminopurine derivatives. The choice of amine is dictated by the desired structure-activity relationship (SAR) for the target protein.

-

Solvent and Base: Polar aprotic solvents like ethanol, n-butanol, or dimethylformamide (DMF) are typically used to facilitate the reaction. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often added to scavenge the HCl generated during the reaction, preventing the protonation of the nucleophile and driving the reaction to completion.

-

Reaction Temperature: The reaction temperature is a critical parameter. While some highly reactive amines can react at room temperature, others may require heating to achieve a reasonable reaction rate. Microwave irradiation has been shown to significantly accelerate these reactions, often reducing reaction times from hours to minutes.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of this compound with a Primary Amine

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., n-butanol, 0.1 M), add the desired primary amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For microwave-assisted reactions, irradiate the mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 10-30 minutes).[2]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 8-bromo-6-amino-9H-purine derivative.

Self-Validating System: The progress of the reaction can be easily monitored by the disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate. The identity of the product can be confirmed by LC-MS analysis, which should show the expected molecular weight for the substituted purine.

Palladium-Catalyzed Cross-Coupling Reactions at the C8 Position

The C8-bromo substituent provides a handle for introducing aryl, heteroaryl, and alkyl groups via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the exploration of a different chemical space compared to the C6 position, often targeting hydrophobic pockets in the binding sites of enzymes.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki coupling. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) is a commonly used and effective catalyst for this transformation. The dppf ligand provides both the necessary electron richness and steric bulk to facilitate the catalytic cycle.

-

Base and Solvent System: A base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid for transmetalation. The choice of solvent is also critical, with mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water being common. The aqueous phase is necessary for the solubility of the base and to facilitate the transmetalation step.

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an 8-Bromo-6-substituted-9H-Purine

-